molecular formula C24H21N7O3 B6563789 2-(2-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide CAS No. 1006000-43-6

2-(2-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide

Cat. No. B6563789
CAS RN: 1006000-43-6
M. Wt: 455.5 g/mol
InChI Key: ZZJQXEFHKYXHPG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenoxy group, a pyrazolopyrimidinyl group, and an acetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazolopyrimidinyl group might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the arrangement of its atoms .

Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic compound, which is a critical step in many organic synthesis reactions .

Anti-Markovnikov Hydromethylation

The compound has been applied in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic chemistry that involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond .

Kinase Inhibitors

The compound’s scaffold, pyrazolo[3,4-d]pyrimidine, has been used in the development of kinase inhibitors to treat a range of diseases, including cancer . These inhibitors can mimic hinge region binding interactions in kinase active sites .

Anticancer Applications

Several inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold are indicated for the treatment of various cancers . For example, Ruxolitinib, a JAK1/2 inhibitor, has been approved for the treatment of myelofibrosis, a rare form of bone marrow cancer .

Dipeptidylpeptidase 4 Inhibitors

The compound has been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .

Anticancer Activity

Compounds with the piperazine acetamide linkage, similar to the compound , have exhibited remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its complex structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. It could also involve the development of new synthetic routes or the exploration of its potential uses in medicine or other fields .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-16-12-21(28-22(32)14-34-20-11-7-6-10-19(20)33-2)31(29-16)24-18-13-27-30(23(18)25-15-26-24)17-8-4-3-5-9-17/h3-13,15H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJQXEFHKYXHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide

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